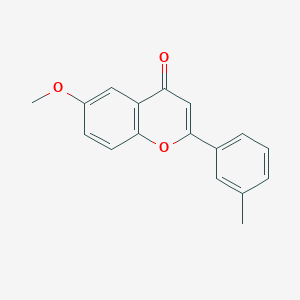
8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one, also known as warfarin, is a commonly used anticoagulant medication. It was first discovered in the 1920s as a compound in spoiled sweet clover hay that caused fatal bleeding in cattle. Since then, warfarin has been extensively studied and used in the prevention and treatment of blood clots in humans. In
Mecanismo De Acción
Warfarin works by inhibiting the production of vitamin K-dependent clotting factors in the liver. This prevents the formation of blood clots by interfering with the clotting cascade. Warfarin has a delayed onset of action, taking several days to reach therapeutic levels in the blood, and its effects are reversible.
Biochemical and Physiological Effects
Warfarin has several biochemical and physiological effects on the body. It can cause bleeding, both internally and externally, due to its anticoagulant properties. It can also cause skin necrosis in rare cases, particularly in patients with protein C or S deficiency. Warfarin has been shown to have a narrow therapeutic index, meaning that the dose required to achieve therapeutic effects is close to the dose that can cause adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Warfarin has several advantages for use in lab experiments. It has a well-established synthesis method and is widely available. It has also been extensively studied, making it a reliable tool for research. However, 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one's narrow therapeutic index and potential for adverse effects make it challenging to use in lab experiments. Careful dosing and monitoring are required to ensure accurate and reproducible results.
Direcciones Futuras
There are several future directions for research on 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one. One area of interest is the development of new anticoagulant medications that are more effective and have fewer adverse effects than 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one. Another area of research is the potential use of 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one in cancer treatment. Additionally, research is needed to better understand the mechanism of action of 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one and its effects on the body, particularly in patients with underlying medical conditions.
Métodos De Síntesis
The synthesis of 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one involves several steps, including the condensation of 4-hydroxycoumarin with propionic anhydride to form 4-propyl-2H-chromen-2-one, followed by the alkylation of the resulting compound with 2-bromo-3-(2-oxopropyl)benzoic acid to form 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one. This synthesis method has been well-established and is widely used in the production of 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
Warfarin has been extensively studied for its anticoagulant properties and its efficacy in the prevention and treatment of blood clots. It is commonly prescribed for patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Research has also shown that 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
8-methyl-7-(2-oxopropoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-4-5-12-8-15(18)20-16-11(3)14(7-6-13(12)16)19-9-10(2)17/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCTUDCEZAYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)


![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)


![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)




![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)